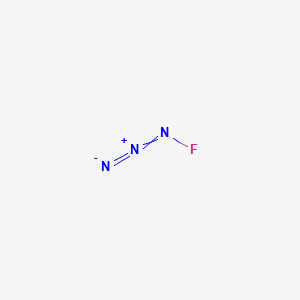
Fluorine azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorine azide, also known as this compound, is a useful research compound. Its molecular formula is FN3 and its molecular weight is 61.019 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Click Chemistry
Fluorine azides are increasingly utilized in click chemistry, which is pivotal for creating diverse molecular architectures. The introduction of fluorinated groups via click reactions has been shown to enhance the biological activity and solubility of compounds. For instance, researchers have developed new reagents for a fluorinated version of CuAAC, allowing for the synthesis of N-perfluoroalkyl triazoles, which are important building blocks in drug discovery .
Table 1: Key Reactions Involving Fluorine Azides
| Reaction Type | Description | Applications |
|---|---|---|
| CuAAC | Copper-catalyzed azide-alkyne cycloaddition | Synthesis of triazoles and drug candidates |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Utilizes cyclooctynes and azides for bioconjugation | Bioorthogonal labeling in living systems |
| Radiolabeling | Incorporation of fluorine-18 labeled azides | Imaging techniques like PET |
Radiolabeling Techniques
Fluorine azides have been explored as radiolabeling agents, particularly with fluorine-18 isotopes. These radiolabeled compounds are useful in positron emission tomography (PET) imaging. Studies have demonstrated that [^18F]fluoroethyl azide can effectively label small molecules and peptides, providing insights into pharmacokinetics and biodistribution .
Medicinal Chemistry Applications
Fluorinated azides play a crucial role in medicinal chemistry by serving as intermediates in synthesizing biologically active compounds. The introduction of fluorinated groups often leads to improved metabolic stability and bioavailability.
Drug Discovery
The use of fluorinated azides has been linked to advancements in drug discovery processes. For example, the synthesis of neurokinin-1 antagonists involved using 3,5-bis(trifluoromethyl)benzyl azide as a key starting material . This highlights how fluorinated azides can facilitate the development of novel therapeutic agents.
Anticonvulsant Agents
Research indicates that alpha-fluorination can enhance the anticonvulsant profile of certain hydroxamic acids derived from valproic acid. This demonstrates the potential for fluorinated azides to contribute to developing safer and more effective medications .
Industrial Applications
Fluorine azides are not only limited to academic research but also show promise for industrial applications. Recent advancements have led to efficient methods for synthesizing organonitrogen compounds using protected azido groups, expanding their utility in synthetic organic chemistry and materials science .
Synthesis Methodologies
A notable case study involves researchers from Japan who developed a method for preparing organomagnesium intermediates with protected azido groups through Grignard reactions. This innovative approach facilitates the synthesis of various organonitrogens, showcasing the versatility of fluorinated azides in industrial applications .
PET Imaging Studies
Another significant study focused on the development and evaluation of [^18F]fluoroalkyl azides as imaging agents for PET scans. Despite challenges related to stability and cell permeability, modifications to these probes have shown potential for improving their applicability in vivo .
Eigenschaften
CAS-Nummer |
14986-60-8 |
|---|---|
Molekularformel |
FN3 |
Molekulargewicht |
61.019 g/mol |
InChI |
InChI=1S/FN3/c1-3-4-2 |
InChI-Schlüssel |
AJXWEJAGUZJGRI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NF |
Kanonische SMILES |
[N-]=[N+]=NF |
Synonyme |
fluorine azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















